molecular formula C15H14ClNO4S B1591836 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester CAS No. 247237-38-3

5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester

Cat. No.: B1591836
CAS No.: 247237-38-3
M. Wt: 339.8 g/mol
InChI Key: ULLAAIMUVLVAJX-UHFFFAOYSA-N
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Description

5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester is an organic compound with the molecular formula C15H14ClNO4S It is a derivative of benzoic acid, characterized by the presence of a chloro group, a sulfonyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-aminobenzoic acid and 4-methylbenzenesulfonyl chloride.

    Reaction: The 5-chloro-2-aminobenzoic acid is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.

    Esterification: The intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., methoxy-substituted derivatives).

    Hydrolysis: The major product is 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid.

    Reduction: The major product is 5-chloro-2-[[(4-methylphenyl)sulfanyl]amino]benzoic acid methyl ester.

Scientific Research Applications

5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chloro group may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-aminobenzoic acid methyl ester
  • 4-Methylbenzenesulfonyl chloride
  • 5-Chloro-2-[[(4-methylphenyl)sulfanyl]amino]benzoic acid methyl ester

Uniqueness

5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester is unique due to the presence of both a sulfonyl group and a chloro group, which impart distinct chemical properties

Properties

IUPAC Name

methyl 5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-10-3-6-12(7-4-10)22(19,20)17-14-8-5-11(16)9-13(14)15(18)21-2/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLAAIMUVLVAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594287
Record name Methyl 5-chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247237-38-3
Record name Methyl 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247237-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-chloro-2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of methyl 5-chloroanthranilate (10.50 g (56.6 mmol) in pyridine (30 ml), p-toluenesulfonyl chloride (12.00 g (62.9 mmol)) was added with stirring at 5° C. The mixture was stirred at room temperature for 18 hours, and then, 200 ml of water was added to the resulting mixture. The crystals separated were filtered and washed to give 18.20 g (95%) of 4′-chloro-2′-methoxycarbonyl-p-toluenesulfonanilide as white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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